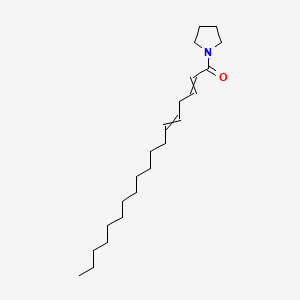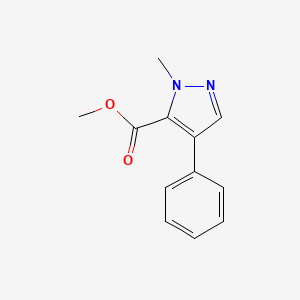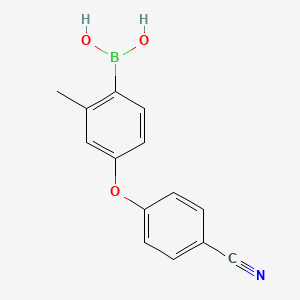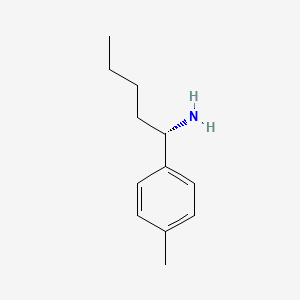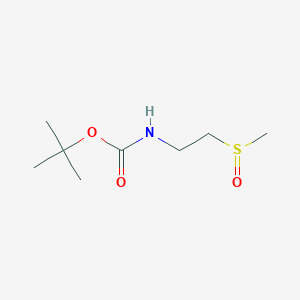
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate is an organic compound with the molecular formula C8H17NO3S. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a tert-butyl group and a 2-(methylsulfinyl)ethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(methylsulfinyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfinylating agent. One common method is to react tert-butyl carbamate with methyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: tert-Butyl (2-(methylsulfonyl)ethyl)carbamate.
Reduction: tert-Butyl (2-(methylthio)ethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. The carbamate group can be easily removed under mild acidic conditions.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of modification.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl (2-(methylsulfinyl)ethyl)carbamate involves the cleavage of the carbamate group to release the active compound. This cleavage can be catalyzed by enzymes such as esterases or amidases. The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl (2-(methylamino)ethyl)carbamate: Similar structure but with an amino group instead of a sulfinyl group.
tert-Butyl (2-(methylthio)ethyl)carbamate: Similar structure but with a thioether group instead of a sulfinyl group.
tert-Butyl (2-(methylsulfonyl)ethyl)carbamate: Similar structure but with a sulfone group instead of a sulfinyl group.
Uniqueness
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis and potential for various biological applications.
特性
IUPAC Name |
tert-butyl N-(2-methylsulfinylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)12-7(10)9-5-6-13(4)11/h5-6H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRMBZYFQEIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
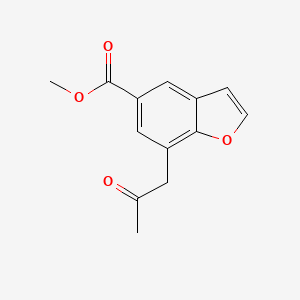
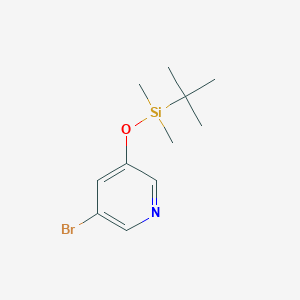
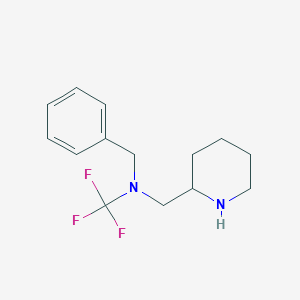
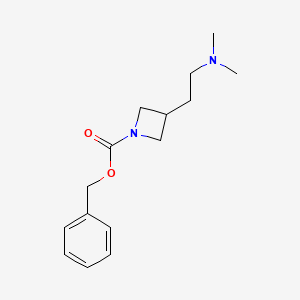
![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
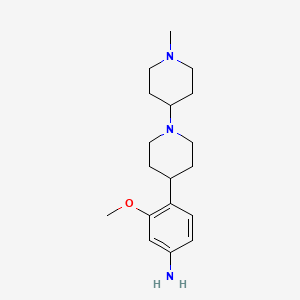
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)
